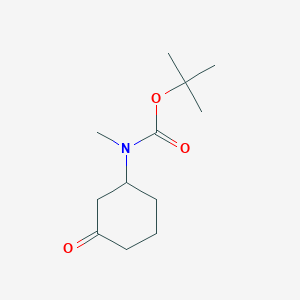Tert-butyl methyl(3-oxocyclohexyl) carbamate
CAS No.:
Cat. No.: VC13515222
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H21NO3 |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | tert-butyl N-methyl-N-(3-oxocyclohexyl)carbamate |
| Standard InChI | InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13(4)9-6-5-7-10(14)8-9/h9H,5-8H2,1-4H3 |
| Standard InChI Key | PLEPMTDRDKDDFD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCCC(=O)C1 |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCCC(=O)C1 |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of tert-butyl methyl(3-oxocyclohexyl) carbamate is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol. Key structural features include:
-
Tert-butyl group: Provides steric bulk, enhancing stability against hydrolysis.
-
Carbamate functional group: Offers reactivity for nucleophilic substitutions or deprotections.
-
3-Oxocyclohexyl moiety: Introduces a ketone group, enabling further functionalization via reduction or condensation reactions .
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| SMILES | CC(C)(C)OC(=O)NCC1CCCC(=O)C1 | |
| InChIKey | HSOQXTIUYUKOIY-UHFFFAOYSA-N | |
| Predicted CCS (Ų) | 153.5 ([M+H]+), 161.3 ([M+Na]+) |
The collision cross-section (CCS) values, predicted via computational methods, highlight its conformational flexibility in gas-phase analyses, which is relevant for mass spectrometry-based identification .
Synthetic Methodologies
General Synthesis Approach
The synthesis of tert-butyl carbamates typically involves the reaction of tert-butyl chloroformate with an amine under basic conditions. For tert-butyl methyl(3-oxocyclohexyl) carbamate, a plausible route includes:
-
Amination: Reaction of 3-oxocyclohexylmethylamine with methyl chloroformate to introduce the methyl carbamate group.
-
Boc Protection: Subsequent treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
Industrial-Scale Considerations
Patent WO2019158550A1 outlines methodologies for analogous carbamates used in anticoagulant synthesis (e.g., Edoxaban). Key insights include:
-
Solvent Systems: Acetonitrile is preferred for its polarity and miscibility with carbamate precursors .
-
Base Optimization: Triethylamine (4.6 equivalents) facilitates deprotonation but may lead to reaction mass solidification, necessitating temperature control (60°C) .
-
Yield Challenges: Industrial processes report ~85% yields due to side reactions, prompting alternative strategies like continuous flow reactors for improved efficiency .
Table 2: Reaction Conditions for Carbamate Synthesis
Biological Activity and Mechanistic Insights
While direct studies on this compound are lacking, structural analogs exhibit notable bioactivity:
-
Enzyme Inhibition: Carbamates inhibit acetylcholinesterase (AChE) via covalent modification of the catalytic serine residue, increasing synaptic acetylcholine levels .
-
Antioxidant Properties: Ketone-containing carbamates reduce oxidative stress in neuronal cells, potentially mitigating neurodegeneration .
Challenges and Future Directions
-
Synthetic Optimization: Addressing yield limitations through advanced reactors (e.g., microfluidic systems).
-
Biological Profiling: In vitro assays to evaluate kinase or protease inhibition potential.
-
Thermodynamic Studies: Characterizing stability under varying pH and temperature conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume